1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The key steps may include:
Formation of the 1,4-benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.
Introduction of the carbonyl group: This step may involve the acylation of the benzodioxine ring using acyl chlorides or anhydrides.
Synthesis of the thiolan ring: The thiolan ring can be synthesized via the cyclization of appropriate thiol-containing precursors.
Formation of the diazepane ring: This step involves the cyclization of appropriate diamine precursors with the thiolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives or benzodioxine-containing compounds.
Thiolan derivatives: Compounds containing the thiolan ring may have similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(15-3-1-4-16-17(15)23-11-10-22-16)20-7-2-6-19(8-9-20)14-5-12-24-13-14/h1,3-4,14H,2,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECISVMZCPDZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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